

Independent Verification of Rauvotetraphylline A's Structure: A Comparative Analysis

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Compound of Interest

Compound Name: Rauvotetraphylline A

Cat. No.: B15589011

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For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the reported structure of **Rauvotetraphylline A**. To date, the structure of this indole alkaloid, first isolated in 2012, has been proposed based on spectroscopic data. However, an independent verification of its absolute and relative stereochemistry through total synthesis has not yet been published in peer-reviewed literature. This guide presents the available spectroscopic data for **Rauvotetraphylline A** alongside data for known related alkaloids, offering a platform for critical evaluation and highlighting the need for further structural confirmation.

Reported Structure and Spectroscopic Data

Rauvotetraphylline A is a novel indole alkaloid isolated from the aerial parts of *Rauvolfia tetraphylla*. The initial structural elucidation was reported by Gao et al. in 2012, who proposed a macroline-type skeleton. The structure was established based on extensive spectroscopic analysis.^{[1][2]}

Below is a summary of the key spectroscopic data reported for **Rauvotetraphylline A** compared with several well-established, related indole alkaloids that were isolated from the same plant.

Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz)

Position	Rauvotetraphy lline A (in CD ₃ OD)	Alstonine (Reference Data)	Perakine (Reference Data)	Sarpagine (Reference Data)
3	3.92 (br. s)	~4.2	~3.8	~3.9
5	3.47 (dd, 12.0, 5.0)	~3.5	~3.2	~3.4
6 α	2.35 (m)	~2.4	~2.2	~2.3
6 β	2.05 (m)	~2.1	~1.9	~2.0
9	6.82 (d, 2.0)	Aromatic	Aromatic	Aromatic
10	-	Aromatic	Aromatic	Aromatic
11	6.62 (dd, 8.5, 2.0)	Aromatic	Aromatic	Aromatic
12	7.11 (d, 8.5)	Aromatic	Aromatic	Aromatic
14	2.15 (m)	~2.2	~2.0	~2.1
15	2.65 (m)	~2.7	~2.5	~2.6
16	3.15 (m)	~3.2	~2.9	~3.1
17a	1.85 (m)	~1.9	~1.7	~1.8
17b	1.65 (m)	~1.7	~1.5	~1.6
18	1.16 (d, 6.3)	~1.2	~1.1	~1.2
19	5.51 (q, 6.3)	~5.6	~5.4	~5.5
21a	4.10 (d, 12.0)	~4.2	~3.9	~4.0
21b	3.85 (d, 12.0)	~3.9	~3.7	~3.8
N(4)-Me	2.55 (s)	-	-	-

Note: Reference data for alstonine, perakine, and sarpagine are approximate values compiled from various sources for comparative purposes and may vary based on solvent and experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data (δ in ppm)

Position	Rauvotetraphy lline A (in CD_3OD)	Alstonine (Reference Data)	Perakine (Reference Data)	Sarpagine (Reference Data)
2	135.5	~136	~134	~135
3	60.1	~61	~59	~60
5	55.2	~56	~54	~55
6	22.3	~23	~21	~22
7	108.9	~109	~107	~108
8	128.1	~129	~127	~128
9	115.1	~116	~114	~115
10	150.1	~151	~149	~150
11	110.2	~111	~109	~110
12	122.5	~123	~121	~122
13	140.2	~141	~139	~140
14	30.5	~31	~29	~30
15	32.5	~33	~31	~32
16	46.8	~47	~45	~46
17	40.1	~41	~39	~40
18	12.8	~13	~12	~13
19	125.5	~126	~124	~125
20	135.1	~136	~134	~135
21	60.5	~61	~59	~60
N(4)-Me	42.5	-	-	-

Note: Reference data for alstonine, perakine, and sarpagine are approximate values compiled from various sources for comparative purposes and may vary based on solvent and experimental conditions.

Experimental Protocols

The structural elucidation of **Rauvotetraphylline A** was conducted using a series of spectroscopic and spectrometric techniques as detailed below.

Isolation and Purification

The aerial parts of *Rauvolfia tetraphylla* were extracted with 95% ethanol. The crude extract was then subjected to a series of column chromatography steps over silica gel and Sephadex LH-20 to yield the pure compound.

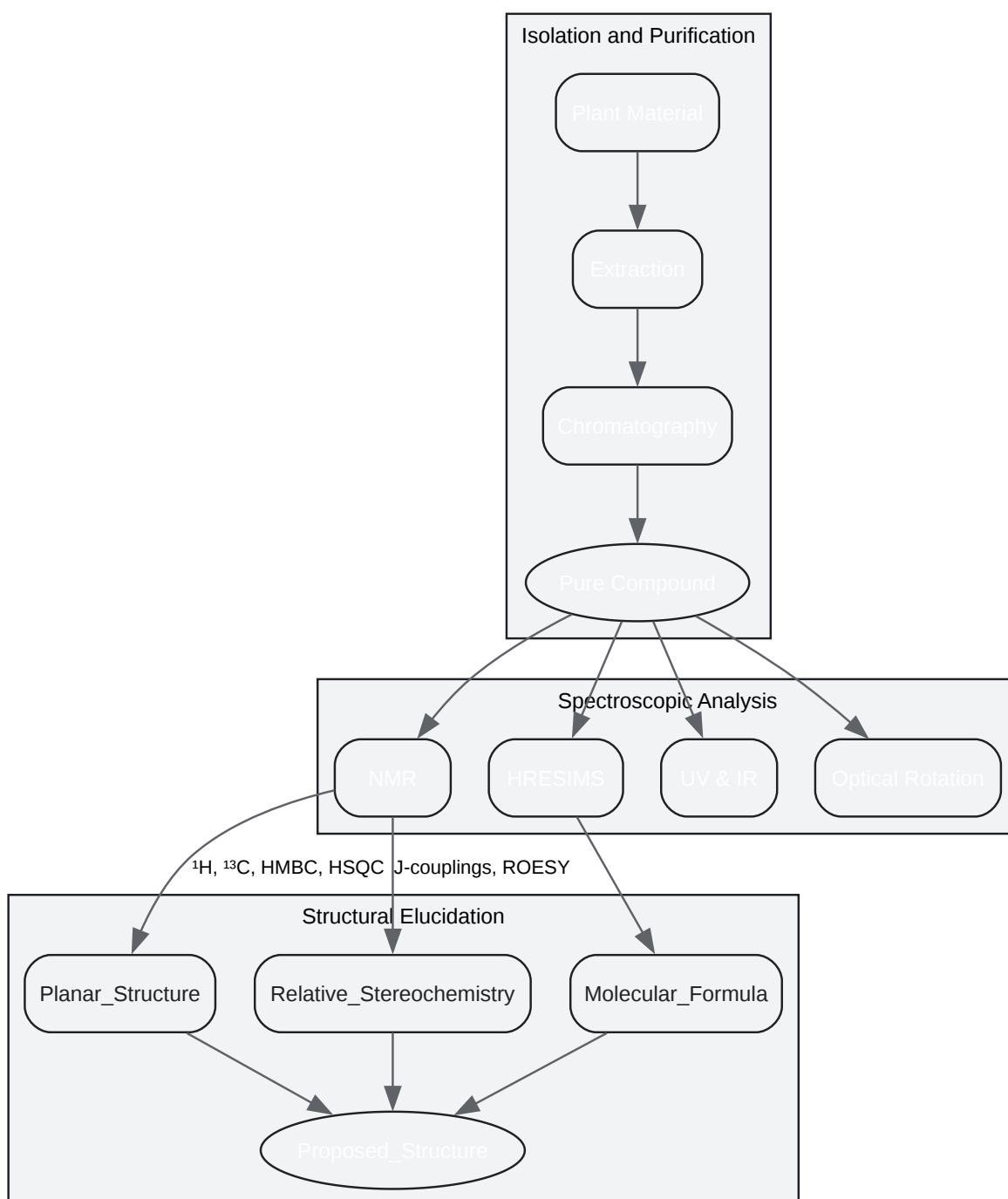
Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR): ^1H NMR, ^{13}C NMR, COSY, HSQC, HMBC, and ROESY spectra were recorded on a Bruker AV-400 or DRX-500 spectrometer. Chemical shifts are reported in ppm relative to the solvent signals.
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a VG AutoSpec-3000 spectrometer to determine the molecular formula.
- UV and IR Spectroscopy: UV spectra were obtained on a Shimadzu UV-2401A spectrophotometer. IR spectra were recorded on a Tenor 27 FT-IR spectrometer using KBr pellets.
- Optical Rotation: Specific rotation was measured on a Horiba SEPA-300 polarimeter.

The relative stereochemistry of **Rauvotetraphylline A** was deduced from the analysis of coupling constants in the ^1H NMR spectrum and through key correlations observed in the ROESY spectrum.^[1]

Visualization of the Structural Elucidation Workflow

The logical workflow for the determination of the structure of **Rauvotetraphylline A** is depicted below. This process highlights the reliance on spectroscopic data for the initial structural hypothesis.

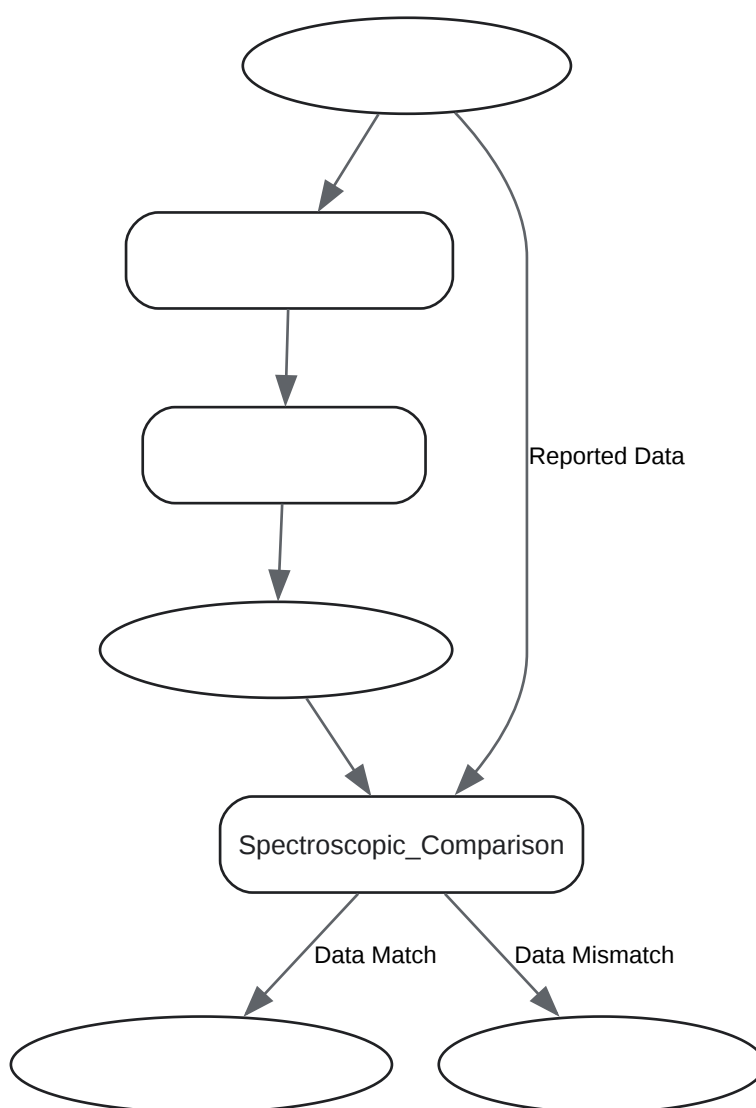


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Workflow for the structural elucidation of **Rauvotetraphylline A**.

The Path to Independent Verification

The definitive confirmation of a novel natural product's structure is traditionally achieved through its total synthesis by an independent research group. This process not only validates the proposed connectivity and stereochemistry but can also provide access to larger quantities of the compound for further biological evaluation. The workflow for such an independent verification is outlined below.



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Logical workflow for the independent verification of a natural product structure.

Conclusion and Future Outlook

The reported structure of **Rauvotetraphylline A** is based on a thorough analysis of spectroscopic data. However, in the absence of an independent total synthesis, the proposed structure, particularly its absolute configuration, remains unconfirmed. This presents an opportunity for the synthetic chemistry community to undertake the total synthesis of **Rauvotetraphylline A**. Such an endeavor would not only provide the ultimate proof of its structure but could also pave the way for the synthesis of analogues with potentially interesting biological activities. For researchers in drug discovery and development, it is crucial to consider the provisional nature of this structure when interpreting biological data or planning further investigations based on this molecular scaffold.

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